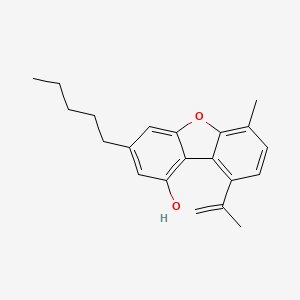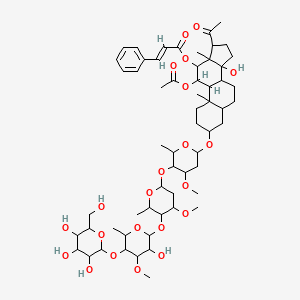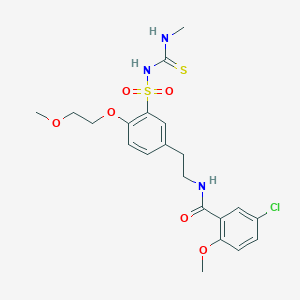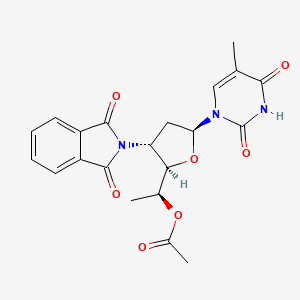
1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in medicinal chemistry for their potential therapeutic properties. The compound features a thymine base attached to a modified sugar moiety, which includes an acetyl group and a phthalimido group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine typically involves multiple steps:
Hydrolysis of Acetylated L-rhamnal: The process begins with the mercuric-catalyzed hydrolysis of acetylated L-rhamnal, resulting in an alpha,beta-unsaturated aldehyde.
Addition of DBU-Phthalimide Salt: The next step involves the 1,4-addition of DBU-phthalimide salt with a concomitant acetyl shift, producing L-ribo and L-arabino isomers of 5-O-acetyl-2,3,6-trideoxy-3-phthalimido-hexofuranose.
Coupling with Silylated Thymine: Finally, after acetylation at the anomeric center, the compound is coupled with silylated thymine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The acetyl and phthalimido groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: As a nucleoside analog, it has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine involves its incorporation into biological systems where it can interact with molecular targets such as enzymes and nucleic acids. The acetyl and phthalimido groups may enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose
- 5-O-acetyl-2,3,6-trideoxy-3-phthalimido-beta-L-ribo-hexofuranose
Uniqueness
1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine is unique due to its specific structural features, including the combination of a thymine base with a modified sugar moiety containing both acetyl and phthalimido groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
136035-10-4 |
|---|---|
Fórmula molecular |
C21H21N3O7 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
[(1S)-1-[(2R,3R,5S)-3-(1,3-dioxoisoindol-2-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C21H21N3O7/c1-10-9-23(21(29)22-18(10)26)16-8-15(17(31-16)11(2)30-12(3)25)24-19(27)13-6-4-5-7-14(13)20(24)28/h4-7,9,11,15-17H,8H2,1-3H3,(H,22,26,29)/t11-,15+,16-,17-/m0/s1 |
Clave InChI |
GJKVGHBACKLCOR-FKSAFCJBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)[C@H](C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


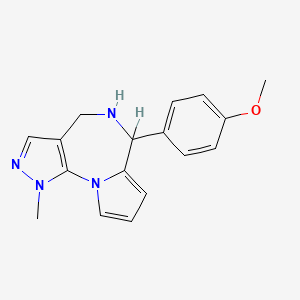
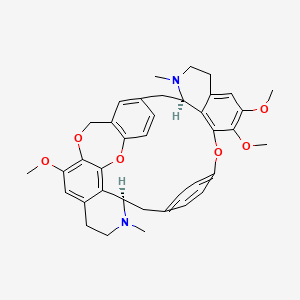
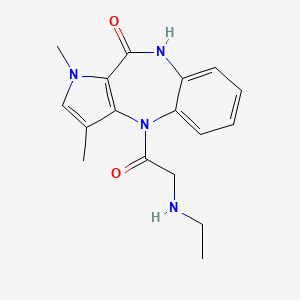
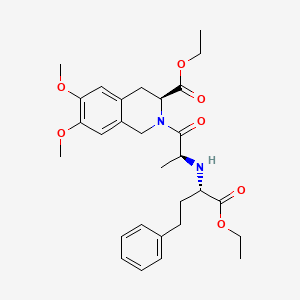
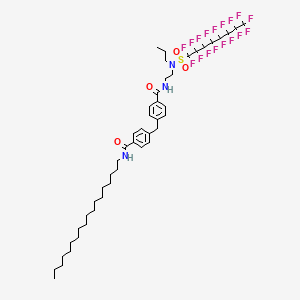
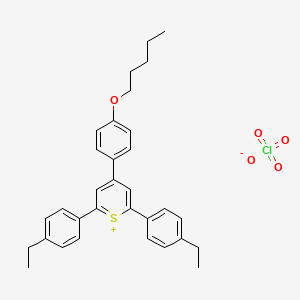
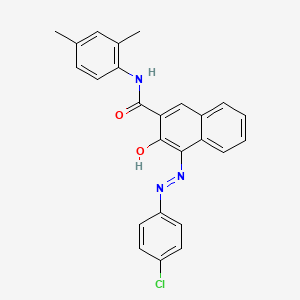
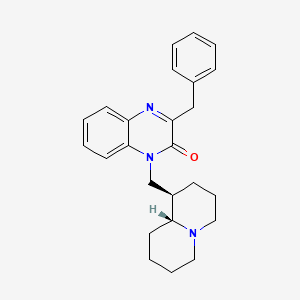

![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
